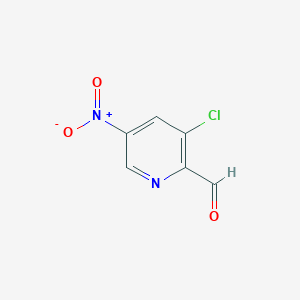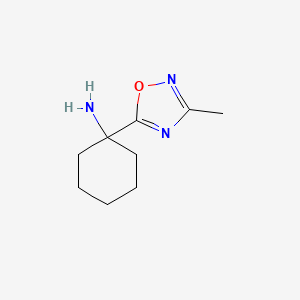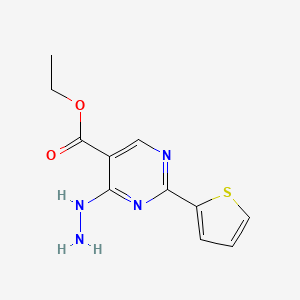![molecular formula C24H21N3O3S B2809999 N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide CAS No. 681268-29-1](/img/structure/B2809999.png)
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole ring system fused with a naphthalene carboxamide moiety. The presence of the dimethylphenyl group adds to its structural diversity and potential reactivity.
Preparation Methods
The synthesis of N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved by reacting 2,4-dimethylphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions.
Introduction of the Naphthalene Carboxamide Group: The intermediate product is then reacted with naphthalene-1-carboxylic acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide can be compared with other similar compounds, such as:
Celecoxib: A well-known COX-2 inhibitor with a similar pyrazole structure.
Rofecoxib: Another COX-2 inhibitor with a different substitution pattern on the pyrazole ring.
Valdecoxib: A COX-2 inhibitor with a sulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thieno[3,4-c]pyrazole ring system, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-15-10-11-22(16(2)12-15)27-23(20-13-31(29,30)14-21(20)26-27)25-24(28)19-9-5-7-17-6-3-4-8-18(17)19/h3-12H,13-14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCOXQLWPVDQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2809917.png)
![6-Benzyl-2-(phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2809920.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2809922.png)
![Ethyl 3-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2809925.png)
![8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2809926.png)
![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2809930.png)





![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2809937.png)
![2-ethyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)

